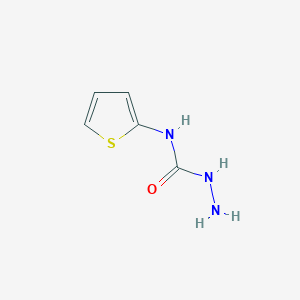

N-(thiophen-2-yl)hydrazinecarboxamide

Description

Properties

CAS No. |

525597-48-2 |

|---|---|

Molecular Formula |

C5H7N3OS |

Molecular Weight |

157.2 g/mol |

IUPAC Name |

1-amino-3-thiophen-2-ylurea |

InChI |

InChI=1S/C5H7N3OS/c6-8-5(9)7-4-2-1-3-10-4/h1-3H,6H2,(H2,7,8,9) |

InChI Key |

VKVOTWGRPSECBO-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)NC(=O)NN |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzohydrazide Derivatives

Example Compound : 2‑Hydroxy‑N′‑((Thiophene-2-yl)methylene)benzohydrazide

- Structural Differences : Incorporates a benzohydrazide backbone instead of hydrazinecarboxamide, with an ortho-hydroxy substituent on the benzene ring.

- Synthesis: Prepared by refluxing thiophene-2-carboxaldehyde with ortho-hydroxybenzohydrazide in ethanol using glacial acetic acid as a catalyst. Ultrasound-assisted methods reduce reaction time from hours to minutes .

- Key Data :

| Property | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 4–6 hours | 30–45 minutes |

| Yield (%) | 65–70 | 85–90 |

Thiocarbonohydrazide Derivatives

Example Compound: N''-[(1E,2Z)-2-(Hydroxyimino)-1-phenyl-propylidene]thiocarbonohydrazide

- Structural Differences : Replaces the carboxamide group with a thiocarbohydrazide (C=S) functionality, enhancing metal-chelation capabilities.

- Synthesis : Condensation of thiocarbohydrazide with carbonyl compounds, forming complexes with Co(II), Ni(II), and Cu(II) .

- Key Features: Exhibits strong coordination with transition metals via N, S, and O donors. Higher thermal stability than carboxamide analogs due to sulfur’s electronegativity .

Schiff Base Hydrazinecarboxamides with Heterocycles

Example Compound : (E)-2-(5-Chloro-2-hydroxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide

- Structural Differences : Integrates a thiazole ring and a chloro-hydroxybenzylidene group, enhancing π-π stacking and hydrogen-bonding interactions.

- Biological Activity :

Mannich Base Derivatives

Example Compound : 2-(Piperazin-1-yl(thiophen-2-yl)methyl)hydrazinecarboxamide (PTMHC)

- Structural Differences : Incorporates a piperazine moiety via Mannich condensation, improving solubility and bioavailability.

- Synthesis : Mannich reaction of hydrazinecarboxamide with thiophene-2-carboxaldehyde and piperazine .

- Key Findings: Cu(II) complexes exhibit square pyramidal geometry and moderate cytotoxicity (IC₅₀: 15–25 µM) against lung and colon cancer cells . Enhanced DNA cleavage activity compared to non-Mannich analogs .

Key Findings and Implications

- Structural Flexibility : Substitution at the hydrazinecarboxamide core (e.g., thiazole, piperazine, benzylidene groups) modulates biological potency and physicochemical properties .

- Synthetic Advancements : Ultrasound-assisted methods significantly improve yields and reduce reaction times, offering eco-friendly alternatives .

- Biological Performance : Schiff bases and Mannich derivatives exhibit superior anticancer and antioxidant activities compared to simpler analogs, highlighting the importance of auxiliary heterocycles .

Preparation Methods

Direct Hydrazinolysis of Thiophene-2-carboxylic Acid Derivatives

One common approach to synthesize N-(thiophen-2-yl)hydrazinecarboxamide involves the reaction of thiophene-2-carboxylic acid derivatives with hydrazine hydrate or hydrazide reagents.

Methodology : Thiophene-2-carboxylic acid or its activated derivatives (such as acid chlorides or esters) are reacted with hydrazine hydrate under reflux conditions in an acidic or neutral medium. For example, hydrazine hydrate (7.81 mmol) was added to a stirred solution of a thiophene derivative in acetic acid and refluxed for an extended period (e.g., 3 days) to afford hydrazinecarboxamide derivatives.

Reaction Conditions : Reflux in acetic acid or ethanol, often for several hours to days, to ensure complete conversion.

Workup : After reaction completion, the mixture is cooled, diluted with water, and the product is isolated by filtration or extraction, followed by crystallization from suitable solvents like ethyl acetate or ethanol.

Synthesis via Thiophene-2-carbonyl Isothiocyanate Intermediates

Another effective synthetic route utilizes thiophene-2-carbonyl isothiocyanate as a key intermediate, which reacts with hydrazine or hydrazide derivatives to form hydrazinecarboxamide compounds.

Procedure : Thiophene-2-carbonyl isothiocyanate is prepared and then reacted with semicarbazide or phenylhydrazine hydrochloride in mixed solvents such as dioxane-water under stirring at room temperature for about 1 hour. This yields hydrazinecarboxamide derivatives after precipitation and crystallization.

Example : Reaction of thiophene-2-carbonyl isothiocyanate with hydrazinecarboxamide hydrochloride in ethanol with sodium ethoxide under reflux for 2 hours leads to hydrazinyl derivatives.

Advantages : This method allows the formation of hydrazinecarboxamide derivatives with high purity and good yields (typically 50-90%).

Two-Step Activation and Coupling via Acyl Chloride Intermediates

A widely used synthetic strategy involves activating the carboxylic acid group of thiophene-2-carboxylic acid to its acyl chloride, followed by coupling with hydrazine derivatives.

Step 1: Activation

Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using reagents like thionyl chloride under reflux conditions.Step 2: Coupling

The acyl chloride intermediate is then reacted with hydrazine or substituted hydrazines in an aprotic solvent such as tetrahydrofuran (THF) with a base like triethylamine to neutralize the formed HCl. The reaction is typically stirred at room temperature for extended periods (e.g., 15 hours).Outcome : This method yields this compound derivatives with high selectivity and purity, facilitating crystallization and isolation.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has been employed to accelerate the formation of hydrazinecarboxamide derivatives linked to thiophene rings.

Example : Hydrazide derivatives reacted with isothiourea or aldehydes under microwave irradiation (e.g., 120 °C for 3 hours) in ethanol have yielded hydrazinecarboxamide compounds efficiently.

Benefits : Microwave synthesis reduces reaction times, improves yields, and enhances purity compared to conventional heating.

One-Pot and Multi-Step Synthetic Routes

Some protocols involve multi-step reactions where hydrazinecarboxamide derivatives are intermediates or products of sequential transformations involving thiophene-containing precursors.

Example : Reaction schemes involving Boc-protected hydrazines reacting with isocyanates in dichloromethane, followed by deprotection and further coupling with aldehydes, yield hydrazinecarboxamide derivatives.

Utility : These methods allow structural diversification and functionalization of the hydrazinecarboxamide moiety on the thiophene ring.

Summary Table of Preparation Methods

| Method No. | Synthetic Route | Key Reagents & Conditions | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazinolysis of thiophene acid | Thiophene-2-carboxylic acid + hydrazine hydrate, reflux in HOAc or EtOH | 1-3 days | Moderate to High | Simple, classical approach |

| 2 | Reaction via thiophene-2-carbonyl isothiocyanate | Thiophene-2-carbonyl isothiocyanate + hydrazine derivatives, RT stirring | ~1 hour | 50-90% | High purity, mild conditions |

| 3 | Acyl chloride activation and coupling | Thiophene-2-carboxylic acid → acyl chloride + hydrazine, THF, RT | ~15 hours | High | Widely used, good selectivity |

| 4 | Microwave-assisted synthesis | Hydrazide + isothiourea or aldehydes, microwave, EtOH | 1-3 hours | High | Rapid, efficient |

| 5 | Multi-step one-pot synthesis | Boc-protected hydrazine + isocyanate, deprotection, aldehyde coupling | Several steps | Variable | Allows functional diversification |

Detailed Research Findings

Hydrazinolysis : Prolonged reflux of thiophene derivatives with hydrazine hydrate in acetic acid results in the formation of hydrazinecarboxamide compounds, confirmed by crystallization and spectral analysis.

Isothiocyanate Route : The reaction of thiophene-2-carbonyl isothiocyanate with hydrazinecarboxamide hydrochloride under basic reflux (sodium ethoxide in ethanol) yields hydrazinyl derivatives with up to 90% yield and well-defined melting points, verified by FT-IR and NMR spectroscopy.

Acyl Chloride Coupling : Activation of thiophene-2-carboxylic acid to the acyl chloride intermediate followed by coupling with hydrazine in THF with triethylamine results in clean formation of the target amide. The product crystallizes readily, facilitating purification.

Microwave Synthesis : Microwave-assisted reactions significantly reduce reaction times from days to hours, maintaining or improving yields and purity. This method is particularly useful for synthesizing substituted hydrazinecarboxamides with thiophene rings.

Multi-step Synthesis : Complex derivatives involving hydrazinecarboxamide moieties can be synthesized via protection-deprotection strategies and subsequent coupling reactions, expanding the chemical space of thiophene hydrazinecarboxamides.

Q & A

Q. What are the optimized synthetic routes for N-(thiophen-2-yl)hydrazinecarboxamide, and what reaction conditions yield high purity?

Methodological Answer: Two widely used methods are:

- Hydrazinolysis of N-Acyldicyclohexylurea Derivatives : React 2-thiophenecarboxylic acid with dicyclohexylcarbodiimide (DCCI) in CH₂Cl₂ under reflux for 24 hours. The intermediate urea derivative undergoes hydrazinolysis with hydrazine hydrate to yield the target compound with >90% purity. Recrystallization from ethanol/1,4-dioxane (2:1) improves crystallinity .

- Condensation with Isothiocyanates : Reflux thiophene-2-carbohydrazide with phenyl isothiocyanate in absolute ethanol (1 h), followed by recrystallization. This method achieves ~91% yield and is efficient for introducing thiourea moieties .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Purity Enhancement |

|---|---|---|---|

| Hydrazinolysis | DCCI, CH₂Cl₂, reflux, 24 h | 91.7% | Ethanol/1,4-dioxane |

| Isothiocyanate Condensation | Ethanol, reflux, 1 h | 91% | Ethanol recrystallization |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of N–H (3285 cm⁻¹, broad), C=O (1666–1708 cm⁻¹), and thiophene C–S (615–680 cm⁻¹) stretches. Hydrogen-bonded N–H···O/N interactions are detectable via attenuated total reflection (ATR) .

- NMR : ¹H NMR in DMSO-d₆ shows δ 10.2 ppm (NH), δ 7.5–7.8 ppm (thiophene protons). ¹³C NMR confirms carbonyl (165–170 ppm) and thiourea (125–135 ppm) carbons .

- Mass Spectrometry : High-resolution ESI-MS provides accurate mass (e.g., [M+H]⁺ calculated for C₅H₆N₃OS: 156.0234) .

- TLC : Monitor reaction progress using chloroform:methanol (95:5) with silica plates .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what geometries are observed?

Methodological Answer: The compound acts as a bidentate ligand via the hydrazinecarboxamide (–NH–C=O) and thiophene sulfur. Studies on analogous hydrazinecarboxamides show:

- Octahedral Geometry : Cu(II) and Co(II) complexes exhibit 1:2 (metal:ligand) stoichiometry. Magnetic susceptibility (µeff ~1.73–2.2 BM) and electronic spectra (d-d transitions at 550–650 nm) confirm octahedral structures .

- Square-Planar Geometry : Ni(II) complexes display diamagnetic properties (µeff ~0 BM) and strong LMCT bands at 450–500 nm .

Key Steps for Complex Synthesis :

Q. How can researchers resolve contradictions in reported crystallographic data for hydrazinecarboxamide derivatives?

Methodological Answer:

- Software Validation : Use SHELXL (for small-molecule refinement) and Olex2 for structure solution. SHELXPRO aids in validating hydrogen-bonding networks (e.g., N–H···O vs. N–H···S interactions) .

- Cross-Validation Tools : Compare experimental data (e.g., bond lengths, angles) with Cambridge Structural Database (CSD) entries. Discrepancies >0.05 Å may indicate incorrect space group assignment .

- Twinned Data Handling : For macromolecules, employ SHELXD/E to deconvolute overlapping reflections. Use the Hooft parameter to assess data quality .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., topoisomerase II). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) for charge optimization .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. For antiproliferative activity, Random Forest regression (R² >0.85) outperforms linear methods .

- ADMET Prediction : SwissADME predicts bioavailability (TPSA >140 Ų reduces BBB penetration). ProTox-II assesses toxicity (e.g., LD50 ~300 mg/kg in rodents) .

Data Contradiction Analysis

Q. Why do reported yields for hydrazinecarboxamide syntheses vary across studies?

Methodological Answer:

- Reagent Purity : Impurities in hydrazine hydrate (>98% purity required) reduce yields. Pre-distillation (60°C under vacuum) improves reactivity .

- Solvent Effects : Ethanol (polar protic) favors faster condensation vs. DMF (polar aprotic), which may stabilize intermediates but slow reaction rates .

- Workup Protocols : Incomplete removal of dicyclohexylurea byproducts (via Na₂CO₃ washes) artificially inflates yields. LC-MS purity checks are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.